molecular formula C23H16O6.2C19H24N2 B195987 Imipramine pamoate CAS No. 10075-24-8

Imipramine pamoate

Cat. No. B195987
CAS RN: 10075-24-8
M. Wt: 949.2 g/mol
InChI Key: BPQZYOJIXDMZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imipramine pamoate is a tricyclic antidepressant used to treat depression . It belongs to a class of drugs known as tricyclic antidepressants and works by helping to restore the balance of certain natural substances in the brain .


Synthesis Analysis

The synthesis of Imipramine pamoate involves the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . The salt form of pamoic acid (pamoate ion) can be used as a counterion of a drug compound to affect the dissolution rate of the drug .


Molecular Structure Analysis

The molecular formula of Imipramine is C19H24N2 . The molar mass is 280.415 g·mol −1 .


Chemical Reactions Analysis

Imipramine undergoes various chemical reactions. For instance, it has been studied for its oxidative degradation . It’s also been used in studies involving serial dilutions in RPMI complete medium over six concentrations .


Physical And Chemical Properties Analysis

Imipramine pamoate is a white or slightly yellowish, crystalline powder . It is freely soluble in water and ethanol, and practically insoluble in ether . The bioavailability is 94–96% .

Scientific Research Applications

  • Treatment of Depression : Imipramine pamoate has been effective in treating neurotic depression, with studies showing its efficacy being comparable to amitriptyline. It was also found that imipramine pamoate could lead to earlier rising times and possibly better sleep quality (Goldberg Hl & Finnerty Rj, 1977).

  • Childhood Enuresis : This compound has been used to treat childhood enuresis (bedwetting) effectively. A study demonstrated significant reductions in wet nights for children administered imipramine pamoate compared to placebo (G. Martin, 1971).

  • Effects on Sleep Disturbances in Depression : Imipramine pamoate, given in a single dose at bedtime, was equally effective as divided doses in treating neurotically depressed outpatients with sleep disturbances (Goldberg Hl & Finnerty Rj, 1977).

  • Comparison with Other Forms of Imipramine : Comparisons between imipramine pamoate and imipramine hydrochloride have been conducted, showing that single daily doses of imipramine pamoate can be as effective as divided doses of imipramine hydrochloride (A. Khorana, 1981).

  • Gene Expression Alterations in Depression Treatment : Long-term administration of imipramine affects gene expression related to depression, indicating its role in modulating neurobiological pathways involved in depressive disorders (L. Brady et al., 1991).

  • Effect on Brain Neurochemistry : Research has shown that imipramine influences the uptake of neurotransmitters in the brain, providing insights into its mechanism of action as an antidepressant (J. Glowinski & J. Axelrod, 1964).

  • Potential Anti-inflammatory Effects : Imipramine has shown potential therapeutic effects in inflammatory tissue injury, such as in cases of acute lung injury, by modulating the expression of inflammatory genes (Jin Yang et al., 2010).

  • Neuroimmune Dysregulation in Stress : Imipramine can alleviate stress-induced inflammation and related behavioral changes, suggesting its role as a neuroimmunomodulator during stress (K. Ramírez & J. Sheridan, 2016).

  • Effects on Neuroplasticity : Treatment with imipramine has been found to increase the number of hippocampal synapses and neurons in animal models, indicating its potential effect on neuroplasticity and neuronal viability (Fenghua Chen et al., 2010).

  • Potential in Cocaine Abuse Treatment : Imipramine has been evaluated for its efficacy in treating cocaine abuse, showing some promise in certain subgroups like intranasal users or those with comorbid depression (E. Nunes et al., 1995).

Safety And Hazards

Imipramine pamoate may cause side effects such as dry mouth, drowsiness, dizziness, low blood pressure, rapid heart rate, urinary retention, and electrocardiogram changes . Overdose of the medication can result in death . It’s important to follow the doctor’s instructions carefully when taking this medication .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQZYOJIXDMZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143484
Record name Imipramine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipramine pamoate

CAS RN

10075-24-8
Record name Imipramine pamoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPRAMINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipramine pamoate
Reactant of Route 2
Imipramine pamoate
Reactant of Route 3
Reactant of Route 3
Imipramine pamoate
Reactant of Route 4
Reactant of Route 4
Imipramine pamoate
Reactant of Route 5
Reactant of Route 5
Imipramine pamoate
Reactant of Route 6
Imipramine pamoate

Citations

For This Compound
317
Citations
GI Martin - American Journal of Diseases of Children, 1971 - jamanetwork.com
… Two doses of imipramine pamoate (10 and 25 mg) and placebo were … 10.5 The comparison between 10 mg of imipramine pamoate, 25 mg of imipramine pamoate, and placebo …
Number of citations: 45 jamanetwork.com
IC Wilson, AM Rabon, HA Merrick, AE Knox, JP Taylor… - Psychosomatics, 1966 - Elsevier
… of a new imipramine salt, namely: imipramine pamoate. After ingestion, gastric hydrochloric acid … A double blind study comparing imipramine pamoate with imipramine hydrochloride is …
Number of citations: 9 www.sciencedirect.com
AB Khorana - Indian J Physiol Pharmacol, 1981 - ijpp.com
… When imipramine pamoate 150 mg given once daily was … Because earlier studies of imipramine pamoate suggested a … and safet/ of imipramine pamoate and imipramine hydrochloride …
Number of citations: 3 ijpp.com
J Mendels, J DIGIACOMO - American Journal of Psychiatry, 1973 - Am Psychiatric Assoc
A controlled comparison of the effects of 50 mg. of imipramine hydrochloride given three times daily and 150 mg. of imipramine pamoate in a single bedtime dose revealed no significant …
Number of citations: 23 ajp.psychiatryonline.org
HL Goldberg, RJ Finnerty - Diseases of the Nervous System, 1977 - europepmc.org
… imipramine pamoate or amitriptyline given in a single dose at bedtime in a double-blind study for four weeks. The results indicate that both imipramine pamoate … the imipramine pamoate …
Number of citations: 8 europepmc.org
LN Doyle - Psychosomatics: Journal of Consultation and Liaison …, 1975 - psycnet.apa.org
In a double-blind study, 20 patients with depression received 1 dose/day (150 mg) of imipramine pamoate and 20 received 3 doses day (50 mg each) of imipramine hydrochloride. Both …
Number of citations: 4 psycnet.apa.org
HL Goldberg, L Nathan - Psychosomatics, 1972 - Elsevier
… swallow, a palatable liquid suspension was developed in the form of imipramine pamoate. In the stomach, imipramine pamoate is converted to imipramine hydrochloride by the action of …
Number of citations: 12 www.sciencedirect.com
IC Wilson, AM Rabon, WJ Buffaloe - Psychosomatics, 1967 - Elsevier
… Of the 55 patients who participated in this study, 53 patients made sufficient therapeutic improvement on imipramine pamoate to be discharged from the hospital with no further physical …
Number of citations: 16 www.sciencedirect.com
JM Tobin - Psychiatric Journal of the University of Ottawa, 1978 - psycnet.apa.org
… The present double-blind study concerns the efficacy and safety of a single dosage regime of imipramine pamoate (75 mg) compared to a 3/day regime of imipramine HCL (25 mg/dose) …
Number of citations: 0 psycnet.apa.org
Y Karkalas, H Lal - Psychosomatics, 1970 - Elsevier
… We compared the new preparation, imipramine pamoate … (16 on placebo, 12 on imipramine pamoate). Two patients in … , the scores of the imipramine pamoate patients decreased to a …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.